

# AZ10606120 Dihydrochloride: A Comparative Guide to Receptor Cross-Reactivity

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## Compound of Interest

Compound Name: AZ10606120 dihydrochloride

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**AZ10606120 dihydrochloride** is a potent and highly selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegeneration.<sup>[1][2][3]</sup> This guide provides a comprehensive comparison of AZ10606120's cross-reactivity with other receptors, supported by available experimental data and detailed methodologies, to assist researchers in its effective application.

## High Selectivity for the P2X7 Receptor

AZ10606120 is consistently reported to be a non-competitive, negative allosteric modulator of the P2X7R with a high degree of selectivity.<sup>[1][4]</sup> Studies have demonstrated that it binds to the P2X7R with an IC<sub>50</sub> of approximately 10 nM.<sup>[1]</sup> A key characteristic of AZ10606120 is its remarkable selectivity for the P2X7R over other subtypes of the P2X receptor family.<sup>[2][5]</sup>

One study highlighted that AZ10606120 exhibits over 1000-fold greater selectivity for the P2X7R compared to other P2X receptors.<sup>[1]</sup> This high selectivity is a critical attribute, as it minimizes the potential for off-target effects mediated by other P2X channels, thereby enabling more precise investigation of P2X7R function.

While extensive cross-reactivity data from broad screening panels against a wide range of unrelated receptors (such as GPCRs and kinases) are not publicly available, the existing literature strongly supports the high selectivity of AZ10606120 for its primary target.

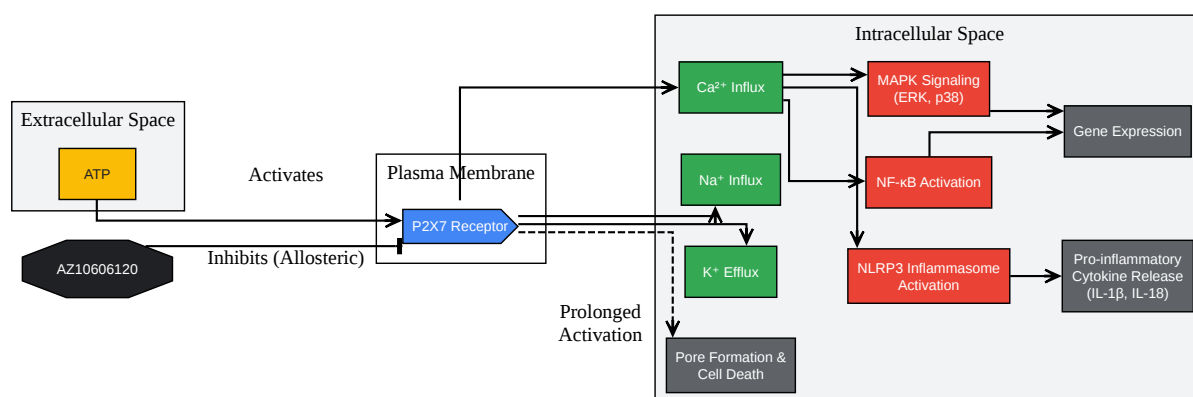
## Comparison with Other P2X7R Antagonists

To provide a clearer perspective on its performance, the following table compares the inhibitory potency of AZ10606120 with other commonly used P2X7R antagonists.

Antagonist	IC50 for P2X7R	Selectivity Profile
AZ10606120	~10 nM[1]	Over 1000-fold selective for P2X7R over other P2X receptors.[1]
Brilliant Blue G (BBG)	~200 nM[1]	Non-selective, also known to inhibit other P2X receptors.
Oxidized ATP (oATP)	High µM range	Irreversible antagonist with known off-target effects.
A-740003	18-40 nM	Potent and selective P2X7R antagonist.
JNJ-47965567	~30 nM	Potent and selective P2X7R antagonist.

## P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. As a non-competitive antagonist, AZ10606120 binds to an allosteric site on the receptor, preventing these downstream effects.[2]



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### P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120

## Experimental Protocols

The selectivity and potency of AZ10606120 are typically assessed using functional assays that measure the consequences of P2X7R activation.

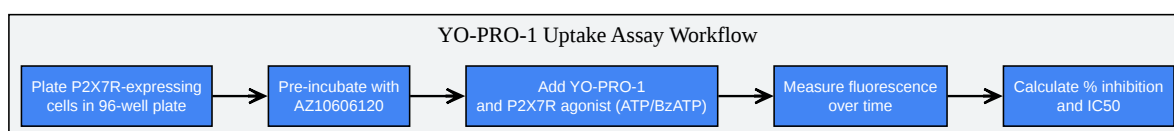
### YO-PRO-1 Uptake Assay

This assay is a common method to assess P2X7R-mediated pore formation.

Principle: Prolonged activation of P2X7R leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. The fluorescent dye YO-PRO-1 can enter the cell through this pore and intercalate with DNA, leading to a significant increase in fluorescence. Antagonists of P2X7R will inhibit this dye uptake.<sup>[2]</sup>

Protocol:

- Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with P2X7R, or cell lines endogenously expressing the receptor like THP-1 or J774A.1) in a 96-well plate.
- Compound Incubation: Pre-incubate the cells with varying concentrations of AZ10606120 or other test compounds for a specified period (e.g., 15-30 minutes).
- Dye and Agonist Addition: Add YO-PRO-1 dye to the wells, followed by the addition of a P2X7R agonist, such as ATP or BzATP, at a concentration known to induce pore formation (typically in the high micromolar to millimolar range).[2]
- Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: The inhibitory effect of AZ10606120 is determined by quantifying the reduction in YO-PRO-1 uptake in the presence of the antagonist compared to the agonist-only control. IC50 values are calculated from concentration-response curves.



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